4-Ethylaminomethyl-benzonitrile
Overview
Description
4-Ethylaminomethyl-benzonitrile is an organic compound with the chemical formula C10H12N2. It is a colorless to pale yellow liquid that is used in various chemical syntheses and industrial applications . This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Ethylaminomethyl-benzonitrile typically involves the reaction of aniline with cyanoethane. This process includes a series of chemical reactions and purification steps to obtain the target product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethylaminomethyl-benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce amines .
Scientific Research Applications
4-Ethylaminomethyl-benzonitrile has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the development of various drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylaminomethyl-benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Ethylaminomethyl-benzonitrile include:
- 4-Methylaminomethyl-benzonitrile
- 4-(Methylamino)benzonitrile
- 4-(Ethylaminomethyl)pyridine
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in organic synthesis and industrial processes. Its ability to act as an intermediate in the synthesis of various compounds highlights its versatility and importance in chemical research and industry .
Properties
IUPAC Name |
4-(ethylaminomethyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONORSEFWMYMGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602667 | |
Record name | 4-[(Ethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133042-86-1 | |
Record name | 4-[(Ethylamino)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133042-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Ethylamino)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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